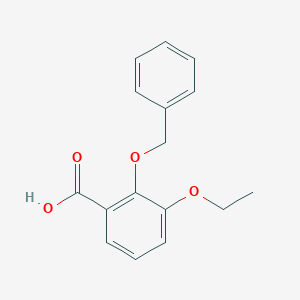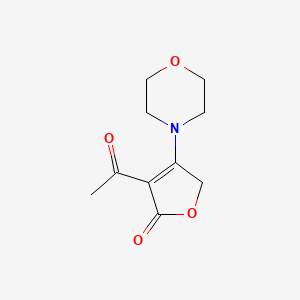
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid is an organic compound with the molecular formula C6H10O5S It is characterized by the presence of a hydroxyl group, a ketone group, and a sulfonic acid group attached to a cyclohexane ring
Méthodes De Préparation
The synthesis of 1-Hydroxy-2-oxocyclohexane-1-sulfonic acid typically involves the reaction of cyclohexanone with sulfonating agents under controlled conditions. One common method includes the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is carefully controlled to avoid decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-oxocyclohexane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The ketone group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Hydroxy-2-oxocyclohexane-1-sulfonic acid can be compared with other similar compounds such as:
Cyclohexanone: Lacks the sulfonic acid group, making it less acidic.
Cyclohexane-1,2-diol: Contains two hydroxyl groups but lacks the ketone and sulfonic acid groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
919281-44-0 |
|---|---|
Formule moléculaire |
C6H10O5S |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
1-hydroxy-2-oxocyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O5S/c7-5-3-1-2-4-6(5,8)12(9,10)11/h8H,1-4H2,(H,9,10,11) |
Clé InChI |
MAXUFFPMPJIHJX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)C1)(O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


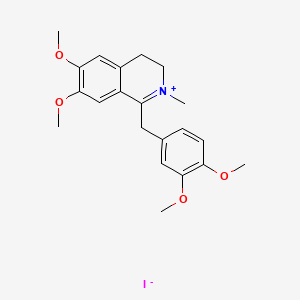

![(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol](/img/structure/B14176191.png)
![3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14176207.png)
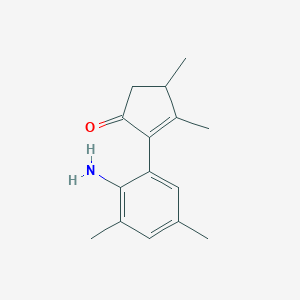
![Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate](/img/structure/B14176210.png)
![N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide](/img/structure/B14176219.png)
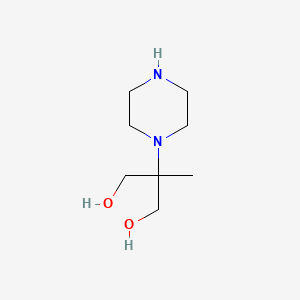
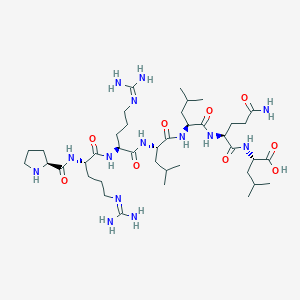
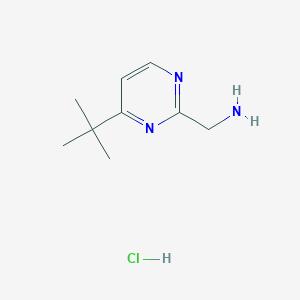
![1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
